![molecular formula C14H11ClO2 B070586 3-[(2-Chlorobenzyl)oxy]benzaldehyde CAS No. 168084-94-4](/img/structure/B70586.png)
3-[(2-Chlorobenzyl)oxy]benzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of substituted benzaldehydes with appropriate reagents. For instance, the synthesis of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde from 2-hydroxy-3-methoxybenzaldehyde and hexachlorocyclotriphosphazene highlights a similar approach to synthesizing complex molecules through reaction with hexachlorocyclotriphosphazene, characterized by various spectroscopic techniques (Özay et al., 2013).
Molecular Structure Analysis
The structure of compounds analogous to "3-[(2-Chlorobenzyl)oxy]benzaldehyde" can be determined by X-ray crystallography. For example, the crystal structure analysis of related compounds provides insights into the molecular geometry, showing orthorhombic crystals, space groups, and specific bond angles and lengths that define the structural characteristics of these molecules (Özay et al., 2013).
Chemical Reactions and Properties
The reactivity of benzaldehyde derivatives in the presence of superacids or H-form zeolite, demonstrating condensation reactions and the role of mono- and dicationic intermediates, provides insight into the chemical behavior of these compounds. These reactions can produce various products depending on the reaction conditions and the nature of the substituents (Koltunov et al., 2004).
Physical Properties Analysis
The physical properties, such as melting points, boiling points, and solubility, of similar benzaldehyde derivatives can be influenced by the nature of their substituents and their molecular structure. These properties are essential for determining the compound's applicability in various chemical syntheses and for understanding its behavior in different solvents and reaction conditions.
Chemical Properties Analysis
The chemical properties, including reactivity towards nucleophiles, electrophiles, and various reagents, are crucial for the utility of "3-[(2-Chlorobenzyl)oxy]benzaldehyde" in synthetic chemistry. Studies on related compounds provide a foundation for understanding the potential reactions and transformations that these benzaldehyde derivatives can undergo, paving the way for the development of new synthetic routes and applications in organic synthesis.
References
- (Özay et al., 2013): Spectroscopic studies and structure of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde.
- (Koltunov et al., 2004): Superacid and H-Zeolite Mediated Reactions of Benzaldehyde with Aromatic Compounds and Cyclohexane.
Scientific Research Applications
Catalysis and Oxidation Processes : The study of benzaldehyde derivatives, including compounds similar to 3-[(2-Chlorobenzyl)oxy]benzaldehyde, has shown their importance in catalytic processes. For instance, the oxidation of benzyl alcohol to benzaldehyde using various catalysts is a significant area of research due to its applications in cosmetics, food, and pharmaceutical industries (Sharma, Soni, & Dalai, 2012).
Enzyme Catalysis : Benzaldehyde derivatives are used in enzyme catalyzed asymmetric C–C bond formation. The role of these compounds in creating specific chiral products, which have significant pharmaceutical applications, has been explored (Kühl, Zehentgruber, Pohl, Müller, & Lütz, 2007).
Medical Applications : Substituted benzaldehydes, including structures similar to 3-[(2-Chlorobenzyl)oxy]benzaldehyde, have been designed to increase oxygen affinity in human hemoglobin and potentially treat sickle cell disease (Beddell, Goodford, Kneen, White, Wilkinson, & Wootton, 1984).
Anticancer Activity : Derivatives of benzaldehyde, including 3-[(2-Chlorobenzyl)oxy]benzaldehyde, have been studied for their potential anticancer activity, showing significant effects against certain cell lines (Lin, Yang, Chang, Kuo, Lee, & Huang, 2005).
Photocatalysis : Studies on the photocatalytic conversion of benzyl alcohol to benzaldehyde, using materials such as graphitic carbon nitride, highlight the potential application of benzaldehyde derivatives in green chemistry and sustainable processes (Lima, Silva, Silva, & Faria, 2017).
Organic Synthesis : The compound has been utilized in the synthesis of other complex organic molecules. For instance, studies on the synthesis of coumarin derivatives using benzaldehyde in ionic liquids demonstrate its role in facilitating important organic reactions (Verdía, Santamarta, & Tojo, 2017).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[(2-chlorophenyl)methoxy]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c15-14-7-2-1-5-12(14)10-17-13-6-3-4-11(8-13)9-16/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLSMICKILTJEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350145 | |
Record name | 3-[(2-chlorobenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Chlorobenzyl)oxy]benzaldehyde | |
CAS RN |
168084-94-4 | |
Record name | 3-[(2-chlorobenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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